(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile
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Description
(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H8BrFN2 and its molecular weight is 243.08 g/mol. The purity is usually 95%.
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Biological Activity
(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral organic compound with the molecular formula C9H8BrFN2 and a molecular weight of approximately 243.08 g/mol. Its unique structure, featuring a brominated and fluorinated phenyl group along with an amino and nitrile functional group, positions it as a significant candidate in medicinal chemistry and pharmacological research. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
The compound's structure is characterized by:
- Chirality : The presence of a chiral center enhances its specificity in biological interactions.
- Functional Groups : The amino group (–NH2), bromine (Br), and fluorine (F) substitutions influence its reactivity and biological activity.
Research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways. Preliminary studies suggest that similar compounds have shown potential in:
- Enzyme Inhibition : Compounds with analogous structures have been investigated for their ability to inhibit key enzymes in metabolic pathways.
- Receptor Binding : The compound's unique substitution pattern may enable it to bind effectively to specific receptors, potentially modulating their activity.
Therapeutic Applications
The compound has been explored for various therapeutic properties:
- Anticancer Activity : Some studies suggest that related compounds exhibit significant anticancer properties, with IC50 values indicating effectiveness against various cancer cell lines.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
-
Anticancer Studies :
- A study involving related compounds demonstrated that certain derivatives exhibited promising anticancer activity against HeLa cells, with IC50 values around 2.59 µM compared to doxorubicin's 2.35 µM .
- Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of the bromine and fluorine substituents .
-
Enzymatic Interaction Studies :
- Research has shown that similar compounds can act as biochemical probes or inhibitors in enzymatic studies, providing insights into their mechanisms of action .
Comparative Analysis of Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile | C9H8BrClN2 | Contains chlorine instead of fluorine; altered reactivity |
(3S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile | C9H8BrFN2 | Similar brominated structure; different fluorination position |
(3S)-3-Amino-3-(2-bromo-5-fluorophenyl)propanenitrile | C9H8BrFN2 | Variation in bromo position; impacts steric hindrance |
Properties
Molecular Formula |
C9H8BrFN2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |
InChI Key |
IOLBARDRMDSZLC-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CC#N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.